molecular formula C18H28O5 B1673827 Hymeglusin CAS No. 29066-42-0

Hymeglusin

Cat. No.: B1673827
CAS No.: 29066-42-0
M. Wt: 324.4 g/mol
InChI Key: ODCZJZWSXPVLAW-KXCGKLMDSA-N
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Scientific Research Applications

Hymeglusin has several scientific research applications:

Safety and Hazards

Hymeglusin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . In case of exposure, the recommended first aid measures include rinsing with plenty of water in case of eye or skin contact, and seeking medical attention if feeling unwell .

Future Directions

Hymeglusin has been studied for its potential in enhancing the pro-apoptotic effects of Venetoclax in Acute Myeloid Leukemia . The combination of Venetoclax and this compound showed enhanced antileukemic activity with acceptable toxicity in AML . This suggests that this compound could have potential therapeutic applications in the treatment of certain types of cancer .

Preparation Methods

Hymeglusin is typically isolated from the culture broth of the fungal strain Fusarium sp. The synthetic route involves the fermentation of the fungal strain, followed by extraction and purification processes. The compound is then crystallized to achieve high purity .

Chemical Reactions Analysis

Hymeglusin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the β-lactone ring structure.

    Substitution: Substitution reactions can occur at the hydroxymethyl group or the β-lactone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Comparison with Similar Compounds

Hymeglusin is unique among β-lactone antibiotics due to its specific inhibition of 3-hydroxy-3-methylglutaryl coenzyme A synthase. Similar compounds include:

Properties

IUPAC Name

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZJZWSXPVLAW-KXCGKLMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318499
Record name Hymeglusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29066-42-0
Record name Hymeglusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29066-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic 1233A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hymeglusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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